1-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride

Lipophilicity Physicochemical properties Lead optimization

Researchers requiring a 1-CF3-2-amine norbornane isomer for SAR studies often struggle to source regioisomerically pure material, risking assay artifacts. This compound provides a solution with its unique sterically constrained amine environment, which is critical for probing receptor topology. - Exploit defined pKa, lipophilicity (ΔXLogP3 ≈ +1.1), and metabolic stability for CNS-penetrant probe design. - Incorporate into screening libraries for protein-aggregation diseases per WO 2022/140315. - Supplied with regioisomeric purity >95% to eliminate biological false positives.

Molecular Formula C8H13ClF3N
Molecular Weight 215.64
CAS No. 2305252-13-3
Cat. No. B2741781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride
CAS2305252-13-3
Molecular FormulaC8H13ClF3N
Molecular Weight215.64
Structural Identifiers
SMILESC1CC2(CC1CC2N)C(F)(F)F.Cl
InChIInChI=1S/C8H12F3N.ClH/c9-8(10,11)7-2-1-5(4-7)3-6(7)12;/h5-6H,1-4,12H2;1H
InChIKeyTZELUSSWDIFKTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride: Constrained Bicyclic Amine Building Block


1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride (CAS 2305252-13-3) is a trifluoromethyl-substituted norbornane-derived primary amine, supplied as the hydrochloride salt with molecular formula C₈H₁₃ClF₃N and molecular weight 215.64 g·mol⁻¹ . The compound belongs to the bicyclo[2.2.1]heptan-2-amine (norbornan-2-amine) class, which has attracted significant attention in medicinal chemistry for its rigid, three-dimensional scaffold that can modulate pharmacokinetic and target-engagement properties when incorporated into bioactive molecules [1].

Scaffold Bicyclo[2.2.1]heptane rigid 3D core
Modification CF3 at C1 for lipophilicity and metabolic profile context
Salt form Hydrochloride for handling and solubility

1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine Analogs: Substitution Risks


Positional isomerism on the bicyclo[2.2.1]heptane framework produces regioisomers with markedly different physicochemical and biological properties; for instance, the 4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride isomer (CAS 2260932-91-8) is sold as a discrete catalog item by major fine-chemical suppliers because its bridgehead amine and C4-trifluoromethyl substitution pattern confer a distinct pKa, lipophilicity, and steric profile . Simply interchanging regioisomeric “trifluoromethyl-bicycloheptanamine” hydrochlorides without explicit comparative data would ignore documented differences in receptor affinity and metabolic handling that have been demonstrated for this scaffold [1], thereby risking misleading SAR interpretation or procurement of an inactive surrogate.

Regioisomer mismatch

4-CF3-1-amine isomer exhibits different pKa, lipophilicity and steric profile; direct substitution without comparative data may shift SAR interpretation.

Des-CF3 analog

Non-fluorinated bicyclo[2.2.1]heptan-2-amine lacks the CF3-related metabolic stability and lipophilicity context; reported SAR may not transfer directly.

Differentiating Evidence: 1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine vs Comparators


Enhanced Lipophilicity vs Non-Fluorinated Scaffold

Introduction of a trifluoromethyl group onto the bicyclo[2.2.1]heptane scaffold substantially increases lipophilicity. The non-fluorinated parent compound (1R,2S,4S)-bicyclo[2.2.1]heptan-2-amine displays an XLogP3 of 1.0 [1]. Although an experimentally determined logP for the title compound has not been published, computational estimates for the closely related 4-(trifluoromethyl) regioisomer yield an XLogP3 of 2.1 . A ΔlogP of approximately +1.0–1.1 is consistent with the well-documented incremental contribution of an aryl/alkyl trifluoromethyl group (ca. +0.9–1.2 log units) [2].

Lipophilicity shift
Class-level inference
ΔXLogP3 ≈ +1.1
Supports CNS permeability context
Computed estimate; experimental logP unavailable
Lipophilicity Physicochemical properties Lead optimization

Metabolic Stability from Trifluoromethyl Substitution

The trifluoromethyl substituent is a recognized metabolic blocking group that reduces oxidative clearance by cytochrome P450 enzymes. In the bicyclo[2.2.1]heptanamine series, the non-fluorinated parent is susceptible to CYP-mediated oxidation at the norbornane cage, whereas the trifluoromethyl analog is expected to exhibit 2–5‑fold lower intrinsic clearance based on established trends for CF₃‑for‑H substitution in constrained bicyclic amines [1][2]. Direct experimental comparison between the title compound and its des‑CF₃ congener has not been published; the evidence is therefore class-level inference derived from extensive literature precedent.

CYP clearance
Class-level inference
2–5× lower predicted
Supports metabolic stability screening context
In silico prediction; no microsome data
Metabolic stability CYP450 Fluorine medicinal chemistry

Rigid Bicyclic Core for Target Engagement

The bicyclo[2.2.1]heptane core locks the amine into a defined exo‑ or endo‑orientation, reducing the entropic penalty upon binding to protein targets. Patent WO 2022/140315 explicitly teaches that di‑substituted bicyclo[2.2.1]heptan‑2‑amines with similar topology to the title compound (amine at C2, substituent at C1) are effective in clearing mutant frameshift MUC1 protein and other proteinopathy substrates, whereas monocyclic amine analogs lacking the bridged scaffold showed negligible activity in the same cell‑based assays [1].

Target engagement
Cross-study comparable
Bicyclic scaffold: active (patent)
Monocyclic amine: negligible activity
Scaffold geometry may influence target engagement
In vitro MUC1 assay; compound not directly tested
Conformational restriction Scaffold hopping Proteinopathy

Regioisomer Differentiation in Procurement

Major chemical suppliers list 1‑(trifluoromethyl)bicyclo[2.2.1]heptan‑2‑amine hydrochloride (CAS 2305252-13-3) and 4‑(trifluoromethyl)bicyclo[2.2.1]heptan‑1‑amine hydrochloride (CAS 2260932-91-8) as separate catalog entries with distinct CAS numbers, purity specifications, and pricing . The 4‑isomer is more widely stocked (e.g., Sigma‑Aldrich, Enamine) and is typically offered at 95% purity , whereas the 1‑CF₃‑2‑amine isomer is less commonly stocked, indicating a narrower commercial availability that may affect procurement timelines and cost.

Availability
Supporting evidence
1-CF3-2-amine: limited listing
4-isomer: broad, ≥95% purity
Procurement context may affect timelines
Supplier survey; regioisomer purity verification essential
Chemical sourcing Regioisomer purity Catalog differentiation

1-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine: Key Applications


CNS-Penetrant Lead Optimization

The enhanced lipophilicity (ΔXLogP3 ≈ +1.1 vs. non-fluorinated analog) and the metabolically stable trifluoromethyl group make this compound a privileged building block for designing brain-penetrant small molecules, particularly where the rigid norbornane core is expected to improve target selectivity by restricting rotatable bonds .

Proteinopathy Drug Discovery

Patent WO 2022/140315 demonstrates that bicyclo[2.2.1]heptan-2-amines with C1 substitution can clear mutant frameshift proteins in cell-based assays, whereas monocyclic amines are inactive . Incorporating the title compound into screening libraries for protein-aggregation diseases (e.g., MUC1‑associated kidney disease, certain cancers) is therefore a rational strategy.

GPCR and Ion Channel Scaffold Hopping

The 1‑CF₃‑2‑amine isomer presents the amine in a sterically constrained environment that differs from the 4‑CF₃‑1‑amine isomer . This regioisomer can be used to explore the topology of amine-binding pockets in Class A GPCRs or ligand-gated ion channels, where subtle changes in amine orientation can dramatically alter functional activity.

Chemical Biology Probe Development

Although the compound is currently less widely stocked than its 4‑isomer , its unique substitution pattern justifies custom synthesis for probe development. Procurement from specialty suppliers that can guarantee regioisomeric purity >95% is essential to avoid biological artifacts.

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization
Lipophilicity & metabolic stability profile
Brain permeability and CYP stability assays
Proteinopathy drug discovery research
Rigid bicyclic scaffold geometry
MUC1 frameshift clearance model validation
GPCR & ion channel scaffold hopping
Sterically constrained amine orientation
Functional activity shifts in receptor assays
Chemical biology probe development
Regioisomeric purity >95%
Custom synthesis & isomer identity verification
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